4-Diethylaminobutyric acid hydrochloride

prodrug design intravenous anesthetic ester synthesis

Researchers require verified GABAergic scaffolds for transporter selectivity assays, yet dimethyl analogs fail to replicate diethyl steric effects. This hydrochloride salt (≥95%) offers enhanced aqueous solubility over the free base, enabling reproducible GABA uptake inhibition studies (neuronal vs. glial). - **Application Ready**: Free carboxyl group facilitates esterification for phenolic drug conjugates (e.g., propofol prodrugs). - **Quality Control**: Defined melting point (DETHERM data) supports DSC-based purity assessment. - **Supply Reliability**: Standard crystalline form, stable for ambient shipping.

Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
CAS No. 42060-21-9
Cat. No. B3037061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diethylaminobutyric acid hydrochloride
CAS42060-21-9
Molecular FormulaC8H18ClNO2
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(=O)O.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-3-9(4-2)7-5-6-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H
InChIKeyZRHAADCYUIHWGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DEABA-HCl: Technical Baseline


4-Diethylaminobutyric acid hydrochloride (DEABA-HCl; CAS 42060-21-9) is a synthetic amino acid derivative with the molecular formula C8H18ClNO2 and molecular weight 195.69 g/mol, typically supplied as a white to off-white crystalline powder at ≥95% purity . The compound consists of a butyric acid backbone with a diethylamino substituent at the 4-position, structurally derived from γ-aminobutyric acid (GABA) . As the hydrochloride salt, it exhibits enhanced water solubility compared to the free base form, making it suitable for aqueous biochemical assay applications [1].

GABA-Derived ScaffoldCore template for CNS probe and prodrug design
Hydrochloride Salt FormEnhanced aqueous handling for biochemical assay workflows
Research-Grade SpecificationReported purity supports synthetic route and method development

DEABA-HCl: Substitution Challenges


The diethylamino substitution at the 4-position fundamentally alters the physicochemical and functional properties of the butyric acid/GABA scaffold. In the context of neuronal GABA uptake studies, synthetic GABA analogues exhibit distinct structure-activity relationships depending on alkyl substitution patterns; alkyl chain length and N-substituent bulk directly influence uptake inhibition potency and selectivity between neuronal versus glial transport systems [1]. Furthermore, 4-(dimethylamino)butyric acid (DMBA), the closest dimethyl analog, has documented applications in biomolecule labeling that are not automatically transferable to the diethylamino variant due to differences in lipophilicity and steric bulk imparted by ethyl versus methyl groups . These structural distinctions mean that substituting DEABA-HCl with a related analog without experimental validation risks compromising assay reproducibility or synthetic yield.

Diethyl vs. Dimethyl Substitution

Ethyl groups increase lipophilicity relative to methyl; assay interaction profiles may shift and cannot be assumed equivalent.

GABA Transporter Selectivity

Alkyl chain bulk influences neuronal versus glial uptake; class-level effects may not transfer between N-alkyl analogs.

Free Base vs. Salt Form Handling

Solubility and reaction consistency may differ; direct replacement in established protocols may require validation.

DEABA-HCl: Differentiation Evidence


Propofol Prodrug Precursor via Esterification

4-Diethylaminobutyric acid serves as a key building block in the design of GABA-based prodrugs of propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic. The compound undergoes esterification with propofol to yield 4-diethylaminobutyric acid (2,6-diisopropyl)phenolic ester hydrochloride, a novel prodrug candidate [1]. This synthetic route exploits the carboxyl group of the butyric acid backbone for covalent linkage while the diethylamino group modulates the physicochemical properties of the resulting conjugate. The hydrochloride salt form facilitates handling and reaction in aqueous or polar organic media.

Prodrug Precursor Synthesis
Reported
Demonstrated esterification with propofol to yield GABA-propofol conjugate hydrochloride
Supports synthesis route for CNS prodrug design
Reaction conditions described in thesis; yields not reported
prodrug design intravenous anesthetic ester synthesis pharmaceutical intermediate

Predicted Lipophilicity vs. GABA

The diethylamino substitution substantially increases the calculated lipophilicity of the butyric acid scaffold compared to the parent neurotransmitter GABA. The free base 4-(diethylamino)butanoic acid has an ACD/LogP value of 1.15 , whereas GABA (4-aminobutanoic acid) is highly polar with LogP approximately -3.0 [1]. This ~4-log unit increase in calculated octanol-water partition coefficient reflects the hydrophobicity contributed by the two ethyl groups on the terminal amine.

Lipophilicity Δ vs GABA
Class-level inference
ACD/LogP 1.15 (free base) vs GABA ≈ -3.0; Δ ≈ +4.15
Reported lipophilicity difference may impact permeability context
Calculated values; experimental confirmation not provided
physicochemical characterization lipophilicity blood-brain barrier CNS drug design

Fusion Temperature Data Availability

Experimental fusion temperature data for 4-diethylaminobutanoic acid hydrochloride is archived in the DETHERM database (DECHEMA ID: 52642), a recognized authoritative source for thermophysical properties of pure substances and mixtures [1]. The availability of validated fusion temperature data supports accurate melting point determination for quality control, polymorph screening, and crystallization process optimization.

Thermophysical Data Availability
Data to verify
Fusion temperature entry in DETHERM database (DECHEMA 52642)
Curated data reduces in-house characterization need
Exact value subscription-restricted; qualitative availability
thermophysical properties process chemistry crystallization purification

Spasmocalm: Pharmacologically Active Analog

The 2-benzyl substituted derivative of 4-diethylaminobutyric acid, known as spasmocalm (2-benzyl-4-diethylaminobutyric acid, CAS 1613-24-7), is a documented spasmolytic agent with clinical application as a smooth muscle relaxant [1]. This derivative retains the 4-diethylamino butyric acid core scaffold while incorporating a benzyl group at the 2-position, demonstrating that the DEABA backbone serves as a pharmacologically tractable template for developing therapeutically active GABA analogs [1]. The existence of spasmocalm as a marketed drug (available as hydrochloride, maleate, and oxalate salts) validates the drug-like properties of this chemical scaffold.

Scaffold Validation via Spasmocalm
Class-level inference
2-Benzyl DEABA derivative (spasmocalm) reported as spasmolytic agent
Provides precedent for pharmacologically active scaffold context
Relevance from analog; not direct parent compound evidence
spasmolytic GABA analog smooth muscle relaxant drug development

Distinction from DMBA in Biomolecule Labeling

4-(Dimethylamino)butyric acid (DMBA), the closest structural analog, has been successfully employed to label large biomolecules including bovine serum albumin (BSA) and immunoglobulin G (IgG) . The diethylamino variant (DEABA) differs by replacement of two methyl groups with ethyl groups, which increases molecular weight (159.23 vs. 131.17 g/mol for free base forms), alters steric bulk, and modifies lipophilicity . While DMBA has established utility in bioconjugation, the labeling efficiency and conjugation conditions for DEABA have not been comparatively evaluated, meaning substitution of one for the other cannot be assumed equivalent in labeling protocols.

Bioconjugation vs DMBA Analog
Cross-study comparable
DMBA labels BSA/IgG successfully; DEABA labeling not reported
Substitution may alter conjugation efficiency
Steric and lipophilicity differences may affect labeling outcome
protein labeling bioconjugation biochemical reagent assay development

DEABA-HCl: Application Scenarios


CNS-Targeted Prodrug Synthesis

Based on demonstrated utility as a propofol prodrug precursor, this compound is suited for medicinal chemistry programs developing novel ester-linked conjugates of phenolic drugs (e.g., propofol, other alkylphenol anesthetics) with GABA-mimetic carriers [1]. The free carboxyl group enables straightforward esterification, while the diethylamino moiety contributes to the physicochemical profile of the final conjugate. The hydrochloride salt form simplifies handling and reaction setup.

GABA Transporter Reference Compound

In assays evaluating neuronal or glial GABA uptake, N-alkyl GABA derivatives exhibit structure-dependent inhibition of transporter proteins [1]. This compound, as a tertiary amine-substituted GABA analog with diethyl substitution, can serve as a structurally defined reference standard when establishing structure-activity relationships across alkyl chain lengths and amine substitution patterns in GABA transporter pharmacology studies.

Crystallization & Purification Development

With fusion temperature data available in the DETHERM thermophysical database [1], this compound supports quality control and crystallization process development with reduced in-house characterization burden. The defined melting point facilitates polymorph identification, purity assessment by differential scanning calorimetry, and optimization of recrystallization conditions during scale-up.

GABA Analog Lead Optimization

The clinical use of spasmocalm (2-benzyl-4-diethylaminobutyric acid) as a spasmolytic agent validates the drug-like properties of the 4-diethylaminobutyric acid scaffold [1]. This compound can serve as a core template for systematic structure-activity relationship studies exploring substitutions at the 2-, 3-, and amino positions to generate novel GABA receptor modulators or uptake inhibitors.

Application
Selection Property
Validation Focus
CNS Prodrug Synthesis
Carboxyl esterification reactivity
Conjugate physicochemical profiling
GABA Transporter Reference
N-alkyl substitution pattern
Transporter subtype selectivity screening
Crystallization & Purification
Fusion temperature reference
Polymorph and purity assessment via DSC
GABA Analog Lead Optimization
Scaffold tractability
SAR at 2-, 3-, amino positions; receptor modulation context

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